2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid
Description
2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid is an organic compound characterized by its phenoxyacetic acid structure with a cyano and methylphenyl substituent
Properties
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-3-2-4-15(9-13)16(11-19)10-14-5-7-17(8-6-14)22-12-18(20)21/h2-10H,12H2,1H3,(H,20,21)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDEDUYEMCACI-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The cyano group and the phenoxyacetic acid moiety can interact with enzymes or receptors, leading to changes in cellular pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without the cyano and methylphenyl substituents.
2-cyano-3-phenylacrylic acid: Similar structure but lacks the phenoxyacetic acid moiety.
4-cyano-4’-methylbiphenyl: Contains a cyano and methyl group but differs in the overall structure.
Uniqueness
2-[4-[(E)-2-cyano-2-(3-methylphenyl)ethenyl]phenoxy]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
